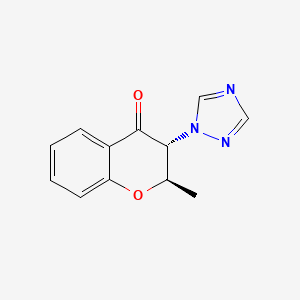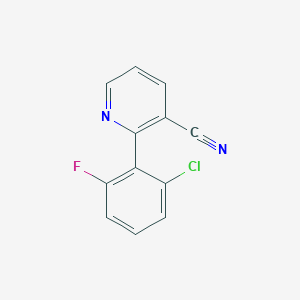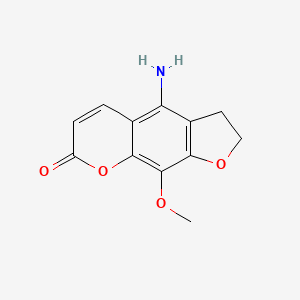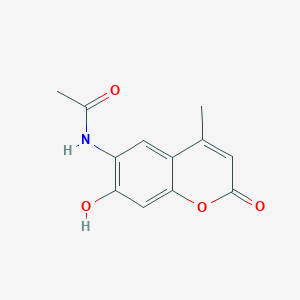![molecular formula C15H16O2 B11878306 1-Oxaspiro[4.5]dec-3-en-2-one, 4-phenyl- CAS No. 183614-42-8](/img/structure/B11878306.png)
1-Oxaspiro[4.5]dec-3-en-2-one, 4-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-phenyl-1-oxaspiro[45]dec-3-en-2-one is a chemical compound known for its unique spirocyclic structure, which consists of a phenyl group attached to an oxaspirodecane ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-1-oxaspiro[4.5]dec-3-en-2-one typically involves a multi-step process. One common method is the Lewis acid-catalyzed Prins/pinacol cascade reaction. This process starts with the reaction of aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol, leading to the formation of the oxaspirocycle . The reaction conditions often include the use of a Lewis acid catalyst, such as boron trifluoride etherate, and the reaction is carried out at room temperature to moderate temperatures.
Industrial Production Methods
While specific industrial production methods for 4-phenyl-1-oxaspiro[4.5]dec-3-en-2-one are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and employing continuous flow reactors to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-phenyl-1-oxaspiro[4.5]dec-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxaspirocycle into alcohols or alkanes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as nitro- or bromo-substituted phenyl oxaspirocycles, as well as oxidized or reduced forms of the spirocyclic structure.
Aplicaciones Científicas De Investigación
4-phenyl-1-oxaspiro[4
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.
Industry: Its unique structure makes it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-phenyl-1-oxaspiro[4.5]dec-3-en-2-one, particularly its fungicidal activity, involves the inhibition of key enzymes in the fungal metabolic pathways. The compound targets specific enzymes, disrupting the synthesis of essential cellular components, leading to the death of the fungal cells .
Comparación Con Compuestos Similares
Similar Compounds
3-acetyl-4-phenyl-1-oxaspiro[4.5]dec-3-en-2-one: This compound shares a similar spirocyclic structure and exhibits fungicidal activity.
3-(2,4-dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one: Another related compound with modifications on the phenyl ring, showing different biological activities.
Uniqueness
4-phenyl-1-oxaspiro[45]dec-3-en-2-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
183614-42-8 |
|---|---|
Fórmula molecular |
C15H16O2 |
Peso molecular |
228.29 g/mol |
Nombre IUPAC |
4-phenyl-1-oxaspiro[4.5]dec-3-en-2-one |
InChI |
InChI=1S/C15H16O2/c16-14-11-13(12-7-3-1-4-8-12)15(17-14)9-5-2-6-10-15/h1,3-4,7-8,11H,2,5-6,9-10H2 |
Clave InChI |
GRNJWPJPXMADOB-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CC1)C(=CC(=O)O2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4,5-Dimethoxyfuro[2,3-B]quinoline](/img/structure/B11878255.png)
![1,8-Diazaspiro[5.5]undecane, 8-(3-pyridinyl)-](/img/structure/B11878257.png)

![7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-amine](/img/structure/B11878276.png)



